molecular formula C17H14O8 B1674615 Ganhuangenin CAS No. 92519-91-0

Ganhuangenin

Cat. No. B1674615
CAS RN: 92519-91-0
M. Wt: 346.3 g/mol
InChI Key: CPFJPTACQDZPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ganhuangenin is a flavonoid derived from the root of gansuhuangqin (Scutellaria rehderiana) and possesses antioxidative properties . It belongs to the class of organic compounds known as 8-O-methylated flavonoids, which are flavonoids with methoxy groups attached to the C8 atom of the flavonoid backbone .


Molecular Structure Analysis

The chemical formula of Ganhuangenin is C17H14O8, with an exact mass of 346.07 and a molecular weight of 346.290 . The IUPAC/Chemical Name is 2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy-4H-chromen-4-one .

Scientific Research Applications

Antioxidative Effects

Ganhuangenin, isolated from Scutellaria baicalensis Georgi, has demonstrated significant antioxidative effects against lipid peroxidation. Studies reveal that ganhuangenin effectively suppresses the formation of phosphatidylcholine hydroperoxide (PCOOH) in liver, lung, and kidney tissues when initiated by peroxyl-generating oxidants. Its antioxidative potency surpasses that of α-tocopherol, highlighting its powerful role in preventing oxidative stress and lipid peroxidation (Lim et al., 1999).

Immunomodulatory and Anti-inflammatory Properties

Further research on ganhuangenin has identified its capacity to modulate immune responses and inflammation. Specifically, it has been shown to inhibit immunoglobulin E (IgE) production, histamine release, and leukotriene B4 (LTB4) levels in cells isolated from Sprague-Dawley rats. These actions suggest a potential for ganhuangenin in managing type I allergic reactions and related inflammatory conditions (Lim, 2002).

Role in Traditional Chinese Medicine

Ganhuangenin is also a component of traditional Chinese herbal medicine, contributing to the therapeutic effects of Penthorum chinense Pursh (ganhuangcao). This herb is used for the prevention and treatment of liver diseases, including hepatitis and alcoholic liver damage. The bioactive compounds in P. chinense, such as flavonoids and phenols, are believed to underpin its liver protective effects through antioxidation, reduction of key enzyme levels, inhibition of hepatitis B virus DNA replication, and promotion of bile secretion (Wang et al., 2015).

Potential Antiviral Applications

In the context of the COVID-19 pandemic, traditional Chinese medicine, including herbs containing ganhuangenin, has been explored for its potential to treat viral infections. A data-driven approach identified classical Chinese medicine prescriptions potentially useful against COVID-19. Ganhuangenin-containing herbs were among those evaluated for their ability to interact with viral targets and influence immune and inflammatory responses, showcasing the adaptability of traditional medicine to modern health challenges (Ren et al., 2020).

Safety And Hazards

Ganhuangenin is intended for research use only, not for human or veterinary use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O8/c1-23-15-8(19)4-3-7(18)14(15)12-6-10(21)13-9(20)5-11(22)16(24-2)17(13)25-12/h3-6,18-20,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFJPTACQDZPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239031
Record name Ganhuangenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ganhuangenin

CAS RN

92519-91-0
Record name Ganhuangenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092519910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ganhuangenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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